molecular formula C27H24N4O2S B2942938 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide CAS No. 1173747-32-4

2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide

Cat. No.: B2942938
CAS No.: 1173747-32-4
M. Wt: 468.58
InChI Key: XXGFKJWYNKKQLW-UHFFFAOYSA-N
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Description

2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining an imidazoquinazoline core with a thioether linkage and a phenethylpropanamide moiety, making it a candidate for various biological activities, particularly in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide typically involves multiple steps:

    Formation of the Imidazoquinazoline Core: This step often starts with the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline ring system.

    Introduction of the Thioether Linkage: The quinazoline derivative is then reacted with a thiol compound under basic conditions to introduce the thioether linkage.

    Attachment of the Phenethylpropanamide Moiety: The final step involves coupling the thioether intermediate with phenethylpropanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and solvent choice to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazoquinazoline core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide has shown promise in several areas of scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). By inhibiting PI3K, it disrupts signaling pathways crucial for cell growth and survival. HDAC inhibition leads to changes in gene expression, promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydroimidazo[1,2-c]quinazoline derivatives: These compounds share the core structure but differ in functional groups attached, affecting their biological activity.

    Thioether-linked compounds: Similar compounds with thioether linkages but different core structures or side chains.

Uniqueness

2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide is unique due to its dual inhibitory action on PI3K and HDAC, making it a potent candidate for anticancer therapy. Its specific structural features allow for targeted interactions with these enzymes, providing a distinct advantage over other compounds that may only inhibit one of these targets .

Properties

IUPAC Name

2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c1-18(25(32)28-17-16-19-10-4-2-5-11-19)34-27-29-22-15-9-8-14-21(22)24-30-23(26(33)31(24)27)20-12-6-3-7-13-20/h2-15,18,23H,16-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGFKJWYNKKQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=CC=C1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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